What is the chemical structure of cobyric acid
What is the chemical structure of cobyric acid
An In-depth Technical Guide to the Chemical Structure of Cobyric Acid
Introduction
Cobyric acid, a vital intermediate in the biosynthesis of cobalamin (Vitamin B12), is a complex cobalt-containing corrinoid.[1][2] Its structure is foundational to the biological activity of Vitamin B12, making it a subject of significant interest for researchers in chemistry, biochemistry, and drug development. Formally known as cobyrinic a,b,c,d,e,g-hexaamide, it is derived from cobyrinic acid by the amidation of six of its seven carboxyl groups.[1][3] This guide provides a detailed examination of the chemical structure of cobyric acid, supported by quantitative data, experimental methodologies for its characterization, and visualizations of its structure and biosynthetic context.
Chemical Identity and Properties
Cobyric acid is a complex macrocyclic compound. Its core is a corrin (B1236194) ring, which is structurally related to the porphyrin ring found in heme and chlorophyll (B73375) but is distinguished by a direct covalent bond between two of the pyrrole-like rings (A and D), bypassing a meso-carbon bridge.[4]
| Property | Value | Source |
| IUPAC Name | cobalt(3+);3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoic acid | [3] |
| Synonyms | Diaquacobyric acid, Factor V1a, Cobyrinic acid-abcdeg-hexamide, Cby | [3][5] |
| CAS Number | 14708-92-0 | [5] |
| Molecular Formula | C₄₅H₆₅CoN₁₀O₈ | [3][5] |
| Molecular Weight | 933.0 g/mol | [3] |
| Crystal System | Monoclinic | [6] |
| Space Group | P2₁ | [6] |
Molecular Structure
The intricate three-dimensional structure of cobyric acid is defined by several key features:
-
Corrin Macrocycle: A tetradentate ligand system composed of four reduced pyrrole (B145914) rings. Unlike porphyrins, the A and D rings are directly linked.[4]
-
Central Cobalt Ion: A cobalt(III) ion is chelated at the center of the corrin ring. The oxidation state of the cobalt ion is crucial for its biological function and can vary.[7]
-
Peripheral Side Chains: The macrocycle is decorated with a specific arrangement of acetamide (B32628) (-CH₂CONH₂) and propionamide (B166681) (-CH₂CH₂CONH₂) side chains. Cobyric acid has six such amide groups.[1][2]
-
Propionic Acid Chain: A single propionic acid side chain (-CH₂CH₂COOH) remains unamidated, providing a site for further modification in the biosynthesis of Vitamin B12.[2][8]
-
Stereochemistry: The molecule possesses numerous stereocenters, leading to a complex and specific three-dimensional conformation. The total synthesis of cobyric acid, a landmark achievement by the groups of Woodward and Eschenmoser, required precise control over these stereocenters.[4][8]
Caption: Simplified 2D schematic of Cobyric Acid's core structure.
Experimental Protocols
The definitive structure of cobyric acid was elucidated through a combination of chemical degradation, total synthesis, and crystallographic analysis.
Isolation and Preparation
Cobyric acid can be obtained through the controlled hydrolysis of Vitamin B12.
-
Protocol: Acid Hydrolysis of Vitamin B12
-
Vitamin B12 is treated with concentrated hydrochloric acid under controlled conditions.[9]
-
This process cleaves the nucleotide loop, which includes 5,6-dimethylbenzimidazole, ribose, and a phosphate (B84403) group, from the propionic acid side chain on ring D of the corrin nucleus.[4][10]
-
The reaction yields a mixture of corrinoids, from which cobyric acid can be isolated and purified, for example, by reverse-phase chromatography.[9][11] The yield from this direct method is approximately 10%.[9]
-
Structural Elucidation: X-ray Crystallography
The precise three-dimensional arrangement of atoms in cobyric acid was determined by single-crystal X-ray diffraction.[6]
-
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: High-purity cobyric acid is crystallized from a suitable solvent system (e.g., aqueous acetonitrile) to obtain single crystals of sufficient quality.[7]
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam (e.g., CuKα radiation).[6] The crystal diffracts the X-rays into a specific pattern of reflections, whose intensities are measured.[6]
-
Structure Solution: The diffraction data is used to calculate an electron density map of the molecule. For cobyric acid, the presence of the heavy cobalt atom was instrumental. The marked intensity differences between certain reflections due to anomalous dispersion allowed for the direct calculation of phase angles, which revealed the structure almost completely in the first electron density map.[6]
-
Refinement: The initial structural model is refined using computational methods, such as block diagonal least-squares calculations, to achieve the best possible fit between the observed and calculated diffraction patterns.[6] This process yields precise atomic coordinates, bond lengths, and bond angles.
-
Spectroscopic Characterization: NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for confirming the structure of corrinoids in solution.
-
¹H NMR: In ¹H NMR spectroscopy, the proton of the carboxylic acid group (-COOH) is highly characteristic, typically appearing as a broad singlet in the downfield region of 10-12 ppm.[12] Protons on the carbons adjacent to the numerous amide and acid groups would be found in the 2-3 ppm region.[12]
-
¹³C NMR: The carbonyl carbons of the amide and carboxylic acid groups are highly deshielded, appearing in the 160-180 ppm range in the ¹³C NMR spectrum.[12]
Biosynthetic Pathway
Cobyric acid is not a final product but a key intermediate in the biosynthesis of adenosylcobalamin (a form of Vitamin B12). The pathway involves the sequential amidation of cobyrinic acid.
Caption: The biosynthetic pathway from Uroporphyrinogen III to Vitamin B12.
The transformation from cobyrinic acid to cobyric acid involves a series of amidation reactions where six of the seven carboxyl groups are converted to primary amides.[2] This is followed by the attachment of an (R)-1-amino-2-propanol linker to the remaining propionic acid side chain, a critical step toward forming the complete nucleotide loop of cobalamin.[2]
References
- 1. Vitamin B-12 [iupac.qmul.ac.uk]
- 2. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]
- 3. Cobyric acid | C45H65CoN10O8+2 | CID 23657820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vitamin B12 total synthesis - Wikipedia [en.wikipedia.org]
- 5. cobyric acid | 14708-92-0 [chemnet.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cobyric acid and related compounds from vitamin B12 - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. An enzyme-trap approach allows isolation of intermediates in cobalamin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
